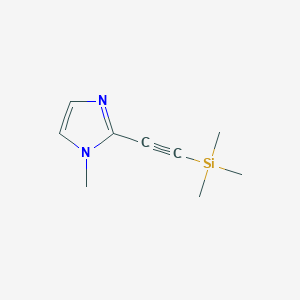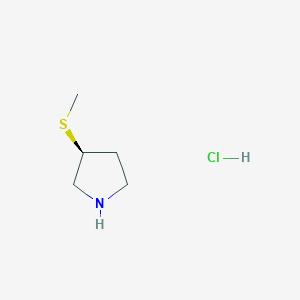![molecular formula C9H17N B13036515 Exo-3-amino-[3.3.1]nonane](/img/structure/B13036515.png)
Exo-3-amino-[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exo-3-amino-[331]nonane is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclo[331]nonane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-amino-[3.3.1]nonane can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines. This method includes the use of oxidants such as lead tetraacetate (Pb(OAc)4) in the presence of potassium carbonate (K2CO3) to facilitate the formation of the bicyclic structure . Another method involves the Schmidt rearrangement of bicyclo[3.3.1]nonane dicarboxylic acid, which can yield different isomers of the compound depending on the reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Exo-3-amino-[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form the corresponding N-oxide derivative . Reduction reactions can also be performed to modify the bicyclic structure or introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like lead tetraacetate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation can yield N-oxide derivatives, while reduction can produce various amine derivatives with modified bicyclic structures.
Aplicaciones Científicas De Investigación
Exo-3-amino-[3.3.1]nonane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of exo-3-amino-[3.3.1]nonane involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing various biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparación Con Compuestos Similares
Exo-3-amino-[3.3.1]nonane can be compared with other similar compounds, such as:
3-azabicyclo[3.3.1]non-3-ene: This compound has a similar bicyclic structure but includes a double bond, which affects its reactivity and applications.
3-oxa- and 3-thiabicyclo[3.3.1]nonane:
The uniqueness of this compound lies in its specific bicyclic structure with an exo-oriented amine group, which provides distinct reactivity and potential for various applications.
Propiedades
Fórmula molecular |
C9H17N |
|---|---|
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
(1S,5R)-bicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C9H17N/c10-9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6,10H2/t7-,8+,9? |
Clave InChI |
AOCFIANMCTVRCR-JVHMLUBASA-N |
SMILES isomérico |
C1C[C@@H]2C[C@H](C1)CC(C2)N |
SMILES canónico |
C1CC2CC(C1)CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B13036436.png)
![4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13036440.png)
![10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13036444.png)
![ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13036447.png)
![(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13036455.png)
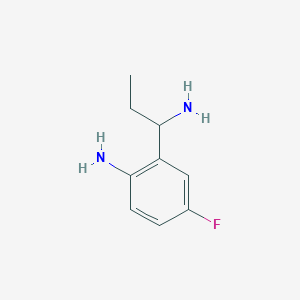
![6-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13036475.png)
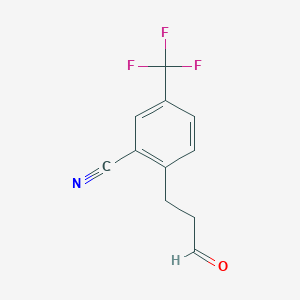
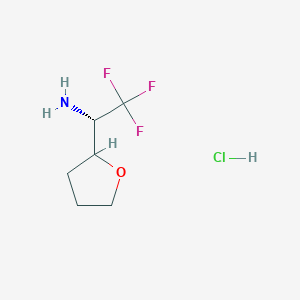
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)

